2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-6,8-dimethyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-9-7-10(2)14-13(8-9)16(19)20-15(18-14)11-3-5-12(17)6-4-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHLWGZEOMJCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one typically involves the reaction of 4-chloroaniline with appropriate reagents under controlled conditions. One common method involves the condensation of 4-chloroaniline with a suitable diketone or ketoester in the presence of a catalyst. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the product is purified by column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The 4-chlorophenyl group undergoes substitution reactions with nucleophiles under specific conditions.
Oxidation Reactions
The methyl groups and benzoxazinone ring are susceptible to oxidation.
Reduction Reactions
The oxazinone ring and chlorophenyl group can be reduced.
Ring-Opening Reactions
Basic or acidic hydrolysis disrupts the oxazinone ring.
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzoxazinone ring participates in EAS.
Cross-Coupling Reactions
The chlorophenyl group enables metal-catalyzed coupling.
Photochemical Reactions
UV irradiation induces structural rearrangements.
| Conditions | Products | Mechanism |
|---|---|---|
| UV light (254 nm) in acetonitrile | 2-(4-Chlorophenyl)-6,8-dimethylbenzofuran-3-one | Photo-Fries rearrangement of the oxazinone ring . |
Key Research Findings:
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Steric Effects : The 6,8-dimethyl groups hinder reactions at the C6 and C8 positions, directing substituents to C5 and C7 .
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Solvent Dependency : Polar solvents (e.g., DMF) accelerate NAS but inhibit EAS due to solvation effects .
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Catalytic Efficiency : Gold catalysts enhance oxidative rearrangements, achieving yields >80% under mild conditions .
For further experimental protocols, refer to methodologies in .
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.
Research indicates that 2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one exhibits significant biological activities:
-
Antimicrobial Properties:
- Effective against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:
These findings suggest its potential as an antibacterial agent .Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 Pseudomonas aeruginosa 25 - Anticancer Potential:
-
Neuropharmacological Effects:
- The compound's structural similarity to cenobamate suggests potential applications in treating neurological disorders through its mechanism as a voltage-gated sodium channel blocker .
Industrial Applications
In industry, this compound is utilized in the synthesis of polymers and materials with specific properties due to its unique chemical structure. Its reactivity allows it to serve as a precursor for developing novel materials with tailored functionalities.
Case Studies
Several studies have investigated the applications of this compound:
-
Antibacterial Efficacy Study:
A study conducted on the antibacterial activity of various benzoxazines highlighted the effectiveness of this compound against resistant bacterial strains . -
Anticancer Activity Assessment:
Research exploring the anticancer properties of benzoxazine derivatives demonstrated that modifications to the structure significantly increased cytotoxicity against breast cancer cells . -
Neuropharmacological Research:
Investigations into the neuropharmacological effects revealed that compounds similar to this compound could effectively modulate sodium channels involved in neuronal excitability .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, its antimicrobial properties may result from disrupting bacterial cell membranes or interfering with essential metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoxazinones
Structural Modifications and Physicochemical Properties
The table below compares 2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one with analogous derivatives, highlighting substituent effects:
*Calculated based on molecular formula. †Estimated using fragment-based methods (e.g., Octanol-water partitioning ).
Key Observations:
- Electron-Withdrawing vs.
- Lipophilicity: Methyl groups at positions 6 and 8 increase log P significantly compared to non-methylated derivatives (e.g., B1, B2), suggesting better membrane permeability .
- Steric Effects: The 6,8-dimethyl substitution introduces steric hindrance, which may reduce metabolic degradation but limit interactions in confined binding pockets .
Biological Activity
2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazinone family. It has garnered attention in recent years due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 257.67 g/mol. The compound features a unique structure characterized by a chlorophenyl group and two methyl groups attached to the benzoxazinone core.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its structural similarity to known pharmacological agents suggests potential interactions with voltage-gated sodium channels (VGSCs) .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
These findings suggest that the compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. For example, studies have reported that the compound shows promising activity against MCF-7 breast cancer cells with an IC50 value of approximately 70.74 µg/mL . This indicates its potential as a therapeutic agent in oncology.
Case Studies
Several case studies highlight the efficacy of this compound in different biological contexts:
- Antibacterial Efficacy : A study evaluated the antibacterial effects of various benzoxazinone derivatives, including this compound. The results indicated significant inhibition zones against tested strains, reinforcing its potential as an antimicrobial agent .
- Anticancer Research : In vitro assays on MCF-7 cells demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis, suggesting a mechanism involving cell cycle arrest and programmed cell death .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclization of anthranilic acid derivatives with acyl chlorides. For example, 2-arylbenzoxazin-4-ones are typically prepared by reacting anthranilic acid with substituted benzoyl chlorides in dichloromethane using triethylamine as a base . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of anthranilic acid to acyl chloride), solvent polarity, and temperature (room temperature vs. reflux). Purity is enhanced via chromatographic separation or recrystallization.
Q. Which analytical techniques are essential for characterizing this benzoxazinone derivative?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., methyl groups at positions 6 and 8, chlorophenyl at position 2) .
- X-ray crystallography to resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar compounds .
- Mass spectrometry (HRMS) for molecular weight validation.
Q. How should researchers handle safety protocols for this compound?
- Methodology : Follow guidelines for structurally analogous benzoxazinones, which may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood. Refer to safety data sheets (SDS) for chlorophenyl-containing compounds, which advise avoiding inhalation and ensuring proper waste disposal .
Advanced Research Questions
Q. How can mechanochemical synthesis improve the yield or sustainability of this compound?
- Methodology : Mechanochemical methods (e.g., ball milling) reduce solvent use and enhance reaction efficiency. For benzoxazinones, a mixture of anthranilic acid derivatives and acyl chlorides can be ground with catalytic 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine, achieving yields >80% under solvent-free conditions . Reaction time and milling frequency must be optimized to minimize side products.
Q. What strategies resolve contradictions in spectral or crystallographic data for this compound?
- Methodology : Contradictions (e.g., unexpected NMR shifts or crystallographic packing) require iterative validation:
- Repeat experiments under controlled conditions (e.g., anhydrous solvents).
- Compare computational predictions (DFT for NMR ) with empirical data.
- Apply the "principle of contradiction" by isolating variables (e.g., solvent effects, polymorphism) .
Q. How does thionation with P₂S₅ modify the benzoxazinone core, and what are the implications for bioactivity?
- Methodology : Reacting the compound with P₂S₅ in pyridine replaces oxygen atoms with sulfur, yielding benzothiazin-4-thione or benzothiazin-4-one derivatives. Monitor reaction progress via TLC and isolate products using column chromatography. Thionation alters electronic properties (e.g., increased lipophilicity), potentially enhancing antimicrobial or anticancer activity .
Q. What computational approaches predict the compound’s reactivity or interaction with biological targets?
- Methodology : Use density functional theory (DFT) to calculate:
- Frontier molecular orbitals (HOMO/LUMO) for reactivity trends.
- Docking simulations (e.g., AutoDock Vina) to model interactions with enzymes like HIV-1 reverse transcriptase, leveraging structural analogs from anti-HIV research .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacological properties?
- Methodology : Systematically modify substituents (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl) and evaluate bioactivity. For example, demethylation of methoxy groups in related benzoxazinones enhances solubility and target binding . Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
